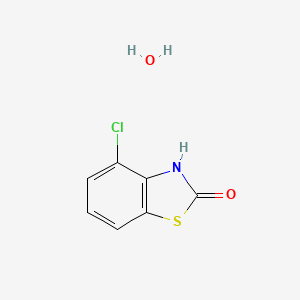
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(2-méthoxyphényl)-4-((4-méthoxyphényl)diazényl)-2-naphtalèneamide est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau de naphtalèneamide avec des groupes fonctionnels hydroxy, méthoxy et diazényl, ce qui en fait un sujet d'intérêt en chimie synthétique et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-Hydroxy-N-(2-méthoxyphényl)-4-((4-méthoxyphényl)diazényl)-2-naphtalèneamide implique généralement plusieurs étapes, commençant par la préparation du noyau de naphtalèneamide. Le processus comprend:
Formation de naphtalèneamide: La première étape implique la formation du noyau de naphtalèneamide par une réaction de condensation entre l'acide 2-naphtöïque et une amine appropriée en milieu acide.
Méthoxylation: La dernière étape implique la méthoxylation des cycles aromatiques, généralement en utilisant du méthanol et un catalyseur acide fort pour introduire les groupes méthoxy.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
3-Hydroxy-N-(2-méthoxyphényl)-4-((4-méthoxyphényl)diazényl)-2-naphtalèneamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxy peut être oxydé en groupe carbonyle en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Le groupe diazényl peut être réduit en amine en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur de palladium.
Substitution: Les groupes méthoxy peuvent subir des réactions de substitution nucléophile, où ils sont remplacés par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Permanganate de potassium, trioxyde de chrome
Réduction: Borohydrure de sodium, hydrogène gazeux avec catalyseur de palladium
Substitution: Divers nucléophiles comme les halogénures, les thiols ou les amines
Principaux produits
Oxydation: Formation de dérivés carbonylés
Réduction: Formation de dérivés aminés
Substitution: Formation de dérivés substitués de la naphtalèneamide
Applications De Recherche Scientifique
3-Hydroxy-N-(2-méthoxyphényl)-4-((4-méthoxyphényl)diazényl)-2-naphtalèneamide a des applications diverses dans la recherche scientifique, notamment:
Chimie: Utilisé comme unité de base dans la synthèse de molécules organiques et de matériaux plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles, en particulier dans la conception et le développement de médicaments.
Industrie: Utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés en raison de sa couleur vibrante et de sa stabilité.
Mécanisme d'action
Le mécanisme d'action de 3-Hydroxy-N-(2-méthoxyphényl)-4-((4-méthoxyphényl)diazényl)-2-naphtalèneamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxy et méthoxy peuvent participer à des liaisons hydrogène et à d'autres interactions avec les molécules biologiques, tandis que le groupe diazényl peut subir des réactions redox, influençant les processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the diazenyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Hydroxy-N-(2-méthoxyphényl)-2-naphtalèneamide
- 3-Hydroxy-N-(4-méthoxyphényl)-2-naphtalèneamide
- 4-Méthoxy-N-(2-hydroxyphényl)-2-naphtalèneamide
Unicité
3-Hydroxy-N-(2-méthoxyphényl)-4-((4-méthoxyphényl)diazényl)-2-naphtalèneamide est unique en raison de la présence à la fois des groupes hydroxy et diazényl sur le noyau de naphtalèneamide, ce qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
68703-77-5 |
|---|---|
Formule moléculaire |
C25H21N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-hydroxy-N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-18-13-11-17(12-14-18)27-28-23-19-8-4-3-7-16(19)15-20(24(23)29)25(30)26-21-9-5-6-10-22(21)32-2/h3-15,29H,1-2H3,(H,26,30) |
Clé InChI |
CISDZWIPNCIQFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B11988259.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B11988262.png)
![butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11988265.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988280.png)
![7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988282.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988283.png)

![(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11988290.png)
![N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988294.png)
![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]propanamide](/img/structure/B11988303.png)

![3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11988318.png)
![N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide](/img/structure/B11988319.png)
